molecular formula C15H13Br2NO3 B15012341 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol

3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol

Cat. No.: B15012341
M. Wt: 415.08 g/mol
InChI Key: XRSFKGXPXGUAIL-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, methoxy, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol typically involves the bromination of a precursor compound followed by the introduction of the imino and methoxy groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The imino group is introduced through a condensation reaction with an appropriate amine, while the methoxy group is added via methylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated phenols and imino derivatives, such as:

Uniqueness

What sets 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

3,4-dibromo-2-[(2-hydroxy-4-methylphenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C15H13Br2NO3/c1-8-3-4-11(12(19)5-8)18-7-9-14(17)10(16)6-13(21-2)15(9)20/h3-7,19-20H,1-2H3

InChI Key

XRSFKGXPXGUAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2Br)Br)OC)O)O

Origin of Product

United States

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